3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile

Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Structural Features

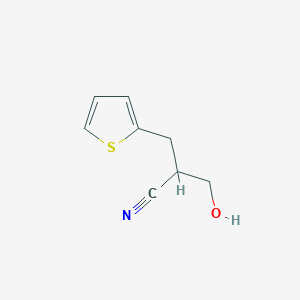

The systematic IUPAC name for this compound is 3-hydroxy-2-(thiophen-2-ylmethyl)propanenitrile . The name reflects its core structure:

- A propanenitrile backbone (CH$$2$$-CH(CN)-CH$$2$$OH).

- A thiophen-2-ylmethyl substituent attached to the central carbon of the propanenitrile chain.

The thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) is substituted at the 2-position, forming a methylene bridge (-CH$$_2$$-) to the propanenitrile moiety. Key functional groups include:

- A hydroxyl group (-OH) at the terminal carbon.

- A nitrile group (-C≡N) at the adjacent carbon.

Structural Data Table

Spectroscopic Characterization

While detailed spectroscopic data (e.g., NMR, IR) for this specific compound is limited in publicly available literature, analogous thiophene derivatives exhibit characteristic signals:

- $$^1$$H NMR : Thiophene protons typically resonate between 6.8–7.5 ppm, while hydroxyl protons appear as broad singlets near 2.5–5.0 ppm.

- IR Spectroscopy : Strong absorption bands for -OH (3200–3600 cm$$^{-1}$$) and -C≡N (2200–2250 cm$$^{-1}$$) are expected.

The compound’s structural elucidation would rely on combined techniques, including mass spectrometry (MS) for molecular ion confirmation and X-ray crystallography for absolute stereochemical determination.

Properties

IUPAC Name |

2-(hydroxymethyl)-3-thiophen-2-ylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c9-5-7(6-10)4-8-2-1-3-11-8/h1-3,7,10H,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGGRPUWGPUWSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(CO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile typically involves the reaction of thiophene-2-carbaldehyde with malononitrile in the presence of a base, followed by hydrolysis . The reaction conditions often include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 3-Oxo-2-(thiophen-2-ylmethyl)propanenitrile

Reduction: 3-Hydroxy-2-(thiophen-2-ylmethyl)propanamine

Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Chemistry

- Chiral Building Block : 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile is utilized as a chiral intermediate in the synthesis of complex organic molecules. Its enantioselective synthesis is critical for producing pharmaceuticals with specific stereochemistry.

-

Synthetic Routes : The compound can be synthesized through various methods, including:

- Enantioselective transesterification catalyzed by lipases.

- Biocatalysis using immobilized enzymes in organic solvents, which enhances efficiency and environmental sustainability.

Biology

- Enzyme-Catalyzed Reactions : It serves as a substrate in studies involving enzyme-catalyzed reactions, contributing to the understanding of biocatalysis mechanisms.

- Antioxidant Activity : Research indicates that the compound exhibits significant antioxidant properties, crucial for protecting cells from oxidative stress linked to various diseases.

- Antimicrobial Potential : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential applications in antimicrobial drug development.

Medicine

- Pharmaceutical Intermediate : The compound is an important intermediate in the synthesis of pharmaceuticals such as (S)-duloxetine, an antidepressant used to treat various psychiatric and metabolic disorders.

- Mechanism of Action : In drug synthesis, it interacts with molecular targets to facilitate the formation of desired enantiomers. The thiophene ring's stability enhances the compound's reactivity in biochemical contexts.

Comparative Studies

A comparative analysis involving similar compounds revealed that 3-hydroxy-2-(thiophen-2-ylmethyl)propanenitrile exhibits distinct electronic properties due to its thiophene structure. This uniqueness influences its reactivity and interaction patterns compared to other nitriles.

A study assessing the biological activities of this compound yielded the following results:

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Significant scavenging activity | |

| Antimicrobial | Inhibition of bacterial growth | |

| Drug Synthesis | Intermediate for (S)-duloxetine |

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile is not well-characterized. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Thiophene vs.

- Amine Substituents: Piperidine/pyrrolidine derivatives exhibit higher coordination versatility due to their nitrogen donor atoms, enabling stable complexes with transition metals (e.g., Ni²⁺, Cu²⁺) .

- Steric and Electronic Effects : Bulkier substituents (e.g., dithiane, dimethoxyphenyl) reduce reactivity in nucleophilic additions but improve selectivity in cyclization reactions .

Analysis :

- Piperidine derivatives achieve higher yields than pyrrolidine analogues due to reduced steric hindrance during nucleophilic attack .

- The absence of reported yields for the target compound suggests optimization challenges in thiophene-containing syntheses, possibly due to side reactions or purification difficulties .

Reactivity and Coordination Chemistry

- Metal Complexation :

- Nitrile Reactivity :

Physical-Chemical Properties

Biological Activity

3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₈H₉NOS

- Molecular Weight : 169.23 g/mol

- CAS Number : 55163473

The compound features a hydroxyl group, a thiophenyl moiety, and a nitrile functional group, which contribute to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile exhibits antimicrobial activity . A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies revealed that it can induce apoptosis in cancer cell lines, primarily through the modulation of signaling pathways involved in cell survival and proliferation .

The proposed mechanisms of action include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Modulation of Gene Expression : It can affect the expression of genes related to cell cycle regulation and apoptosis.

Synthesis Methods

Several synthetic routes have been developed for producing 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile. A notable method involves the use of biocatalysts, which can enhance selectivity and yield. For instance, Rhodotorula rubra has been utilized effectively in the biotransformation processes to achieve high enantiomeric excess (ee) in the final product .

Table 1: Synthesis Comparison

| Method | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Biocatalysis (Rhodotorula rubra) | 78 | 94–99 | |

| Chemical Synthesis | Varies | N/A |

Case Study 1: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of various compounds, 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, supporting its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the effects of this compound on human breast cancer cell lines (MCF-7). Results showed that treatment with varying concentrations led to reduced cell viability and increased apoptosis markers, suggesting a dose-dependent response .

Q & A

Q. What are the optimal synthetic routes for 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of nitrile-containing compounds like 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile often involves condensation reactions or microwave-assisted protocols. For example, structurally related thiophene derivatives (e.g., 3-(alkylthio)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-4-amines) have been synthesized using a Milestone Flexi Wave microwave system, which reduces reaction times and improves yields compared to conventional heating . Key factors include:

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile?

Methodological Answer:

- Single-crystal X-ray diffraction (XRD) : Provides unambiguous structural determination, as demonstrated for analogous nitriles like 3-oxo-2-(phenylhydrazinylidene)-3-(thiophen-2-yl)propanenitrile. Refinement using SHELX software ensures high precision in bond-length and angle calculations .

- NMR spectroscopy : H and C NMR identify functional groups (e.g., thiophene protons at δ 6.8–7.4 ppm, nitrile carbons at ~120 ppm).

- FT-IR : Confirms nitrile (C≡N stretch at ~2240 cm) and hydroxyl (O-H stretch at 3200–3600 cm) groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data in resolving structural ambiguities of 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile?

Methodological Answer: Density Functional Theory (DFT) calculations, such as those applied to the Colle-Salvetti correlation-energy formula, can predict molecular geometries and electronic properties. For example:

- Conformational analysis : Compare computed energy minima (e.g., anti vs. syn hydrazone conformers) with experimental XRD data to identify the most stable structure .

- Charge-density mapping : Validate electron distribution around the nitrile and thiophene groups using B3LYP/6-31G(d) basis sets .

- Vibrational frequency matching : Align DFT-calculated IR spectra with experimental data to confirm functional group assignments .

Q. What strategies are employed to analyze the electronic effects of the thiophene and nitrile groups on the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data for this compound?

Methodological Answer:

- Multi-technique validation : Combine XRD (for absolute structure), NMR (for functional groups), and DFT (for electronic properties) to resolve conflicts. For instance, XRD-confirmed bond lengths in 3-oxo-2-(phenylhydrazinylidene)-3-(thiophen-2-yl)propanenitrile were compared with DFT-optimized geometries to refine computational models .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas when isotopic patterns clash with predicted fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.